S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate
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Overview
Description
S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate: is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the carbothioate group adds to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic chemistry, S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with various molecular targets. The carbothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive molecules .
Comparison with Similar Compounds
- S-Propyl 2,2,4-trimethylazetidine-1-carbothioate
- 2,2,4-Trimethylazetidine
Comparison: Compared to its analogs, S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate offers unique reactivity due to the presence of the ethyl group. This can influence its solubility, reactivity, and overall chemical behavior. The ethyl group can also impact the compound’s interaction with biological targets, potentially leading to different biological activities .
Conclusion
This compound is a versatile compound with significant potential in various fields, including synthetic chemistry, medicinal chemistry, and industrial applications. Its unique structure and reactivity make it a valuable building block for the development of new materials and pharmaceuticals.
Properties
CAS No. |
54395-78-7 |
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Molecular Formula |
C9H17NOS |
Molecular Weight |
187.30 g/mol |
IUPAC Name |
S-ethyl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C9H17NOS/c1-5-12-8(11)10-7(2)6-9(10,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
SRTIDSLFPZBWDI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1C(CC1(C)C)C |
Origin of Product |
United States |
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